

1-(4-Chlorophenyl)-2-methylpropan-2-ol

molecular structure and weight

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-2-methylpropan-2-ol

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An In-Depth Technical Guide to **1-(4-Chlorophenyl)-2-methylpropan-2-ol**: Molecular Profile, Synthesis, and Characterization

Introduction

1-(4-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol of significant interest within synthetic and medicinal chemistry. Its molecular architecture, characterized by a halogenated aromatic ring linked to a sterically hindered tertiary alcohol moiety, makes it a valuable building block and intermediate. The presence of the 4-chlorophenyl group can influence the molecule's lipophilicity, metabolic stability, and biological activity, making its derivatives candidates for investigation in drug discovery and agrochemical development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a robust synthetic protocol grounded in established chemical principles, and methods for its analytical characterization.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name, **1-(4-chlorophenyl)-2-methylpropan-2-ol**, precisely defines the molecule's connectivity. The structure is built upon a three-carbon propane chain.

- Propan-2-ol base: The "-ol" suffix at position 2 indicates a hydroxyl (-OH) group is attached to the second carbon of the propane chain.
- 2-methyl group: A methyl (-CH₃) group is also attached to this second carbon, making it a tertiary alcohol carbon, as it is bonded to three other carbon atoms (C1 of the propane chain and two methyl groups).
- 1-(4-Chlorophenyl) group: A phenyl group (a benzene ring) is attached to the first carbon of the propane chain. The "4-Chloro" prefix specifies that a chlorine atom is substituted at the para-position (position 4) of this phenyl ring.

This arrangement results in a molecule with a distinct separation between the planar, aromatic chlorophenyl ring and the bulky, three-dimensional tertiary alcohol functional group.

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of **1-(4-Chlorophenyl)-2-methylpropan-2-ol**.

Caption: 2D structure of **1-(4-Chlorophenyl)-2-methylpropan-2-ol**.

Physicochemical Data Summary

The fundamental properties of **1-(4-Chlorophenyl)-2-methylpropan-2-ol** are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

Property	Value	Source(s)
IUPAC Name	1-(4-chlorophenyl)-2-methylpropan-2-ol	[1][2]
CAS Number	5468-97-3	[1][3][4][5]
Molecular Formula	C ₁₀ H ₁₃ ClO	[1][3][4][6]
Molecular Weight	184.66 g/mol	[3][4][5][6][7]
Appearance	Solid / Oil	[1][3][5]
Melting Point	34 °C	[2][5]
Synonyms	2-(4-Chlorobenzyl)-2-propanol, 4-Chloro- α,α -dimethylphenethyl alcohol	[1][5]

Part 2: Synthesis via Grignard Reaction

The synthesis of tertiary alcohols is classically achieved through the addition of a Grignard reagent to a suitable ketone. For **1-(4-Chlorophenyl)-2-methylpropan-2-ol**, a highly efficient and logical pathway involves the nucleophilic addition of a 4-chlorobenzylmagnesium halide Grignard reagent to acetone.

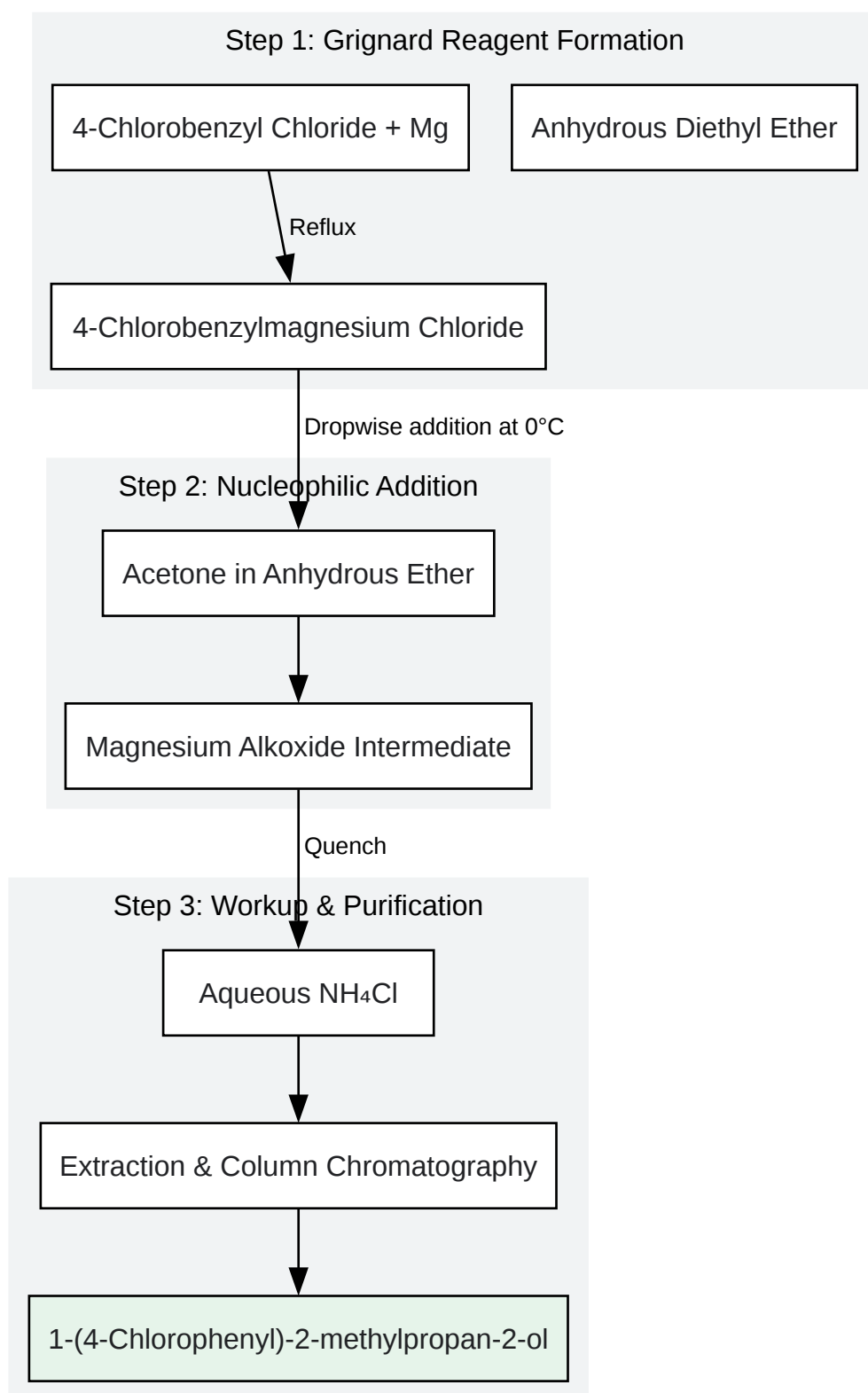
Mechanistic Rationale and Workflow

The Grignard reaction is a cornerstone of carbon-carbon bond formation. The causality of the workflow is as follows:

- **Grignard Reagent Formation:** 4-chlorobenzyl chloride is reacted with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-chlorine bond, reversing its polarity. The benzylic carbon, formerly electrophilic, becomes a potent nucleophile (a carbanion).
- **Nucleophilic Attack:** The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This forms a new carbon-carbon bond and a magnesium alkoxide intermediate.

- Protonation (Workup): The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.

This protocol is self-validating as the progress can be monitored at each stage, and the final product's identity is confirmed through standard analytical techniques.



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Caption: Workflow for the synthesis of **1-(4-Chlorophenyl)-2-methylpropan-2-ol**.

Experimental Protocol

This protocol describes the synthesis of **1-(4-Chlorophenyl)-2-methylpropan-2-ol** from 4-chlorobenzyl chloride and acetone. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- 4-Chlorobenzyl chloride
- Anhydrous diethyl ether
- Acetone, anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

- Grignard Reagent Preparation:
 - Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
 - Add a single crystal of iodine.
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.
 - Dissolve 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

- Add a small portion of the chloride solution to the magnesium. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
- Once initiated, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Acetone:
 - In a separate flame-dried flask, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.
 - Cool this acetone solution to 0 °C using an ice bath.
 - Slowly add the prepared Grignard reagent to the cooled acetone solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. This exothermic step is controlled by slow addition to prevent side reactions.
 - Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Workup and Extraction:
 - Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous ammonium chloride solution dropwise. This hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer two more times with diethyl ether.
 - Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification:

- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure **1-(4-Chlorophenyl)-2-methylpropan-2-ol**.

Part 3: Analytical Characterization

Post-synthesis, the identity and purity of the compound must be unequivocally confirmed. A combination of spectroscopic methods provides a self-validating system of characterization.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** This technique confirms the proton environment. Expected signals for **1-(4-Chlorophenyl)-2-methylpropan-2-ol** would include:
 - A singlet for the six equivalent protons of the two methyl groups.
 - A singlet for the two benzylic protons (-CH₂-).
 - A singlet for the hydroxyl proton (-OH), which may be broad and is D₂O exchangeable.
 - Two doublets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** This provides information on the carbon skeleton. Distinct signals would be expected for the methyl carbons, the benzylic carbon, the quaternary alcohol carbon, and the four unique carbons of the chlorophenyl ring.
- **Mass Spectrometry (MS):** GC-MS or LC-MS would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z 184, along with a characteristic M+2 peak at m/z 186 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
- **Infrared (IR) Spectroscopy:** This method identifies functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretch of the tertiary alcohol.

Conclusion

1-(4-Chlorophenyl)-2-methylpropan-2-ol is a well-defined chemical entity with distinct structural and physicochemical properties. Its synthesis is reliably achieved through the Grignard reaction, a fundamental and well-understood transformation in organic chemistry. The protocols and analytical methodologies described herein provide a robust framework for the preparation and validation of this compound, enabling its use in further research and development in the chemical and pharmaceutical sciences.

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